Ethyl 3-amino-4-(4-toluidino)benzoate
Overview
Description
Ethyl 3-amino-4-(4-toluidino)benzoate is a chemical compound with the molecular formula C16H19N3O2. It is a white to off-white crystalline powder that is soluble in organic solvents but insoluble in water. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(4-toluidino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(4-toluidino)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Ethyl 3-amino-4-(4-toluidino)benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(4-toluidino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 3-amino-4-(4-toluidino)benzoate include:
- Ethyl 3-amino-4-(3-toluidino)benzoate
- Ethyl 4-aminobenzoate
- Ethyl 3-amino-4-(p-toluidino)benzoate
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex molecules and the study of enzyme interactions.
Properties
IUPAC Name |
ethyl 3-amino-4-(4-methylanilino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-16(19)12-6-9-15(14(17)10-12)18-13-7-4-11(2)5-8-13/h4-10,18H,3,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYYPWWCUYVVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2=CC=C(C=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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